molecular formula C12H15NO3 B093642 N-(4-Ethoxyphenyl)-3-oxobutanamide CAS No. 122-82-7

N-(4-Ethoxyphenyl)-3-oxobutanamide

Cat. No. B093642
CAS RN: 122-82-7
M. Wt: 221.25 g/mol
InChI Key: WWROGCAUSKGAMX-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-3-oxobutanamide is a chemical compound . It is similar in structure to phenacetin, also known as N-(4-ethoxyphenyl)acetamide .


Synthesis Analysis

The synthesis of N-(4-Ethoxyphenyl)-3-oxobutanamide involves standard [2+2] ketene-imine cycloadditions (Staudinger reaction). The effects of solvent, molar equivalents of CAN, and different temperatures have been investigated and optimum conditions were established .


Molecular Structure Analysis

The molecule is in an extended conformation as illustrated by the C—O—C—C torsion angle in the ethoxy group and the subsequent C—N—C—C, N—C—C—C, and C—C—C—C torsion angles in the butanamide chain .


Chemical Reactions Analysis

The N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield .

Scientific Research Applications

Synthesis of β-Lactam Antibiotics

N-(4-Ethoxyphenyl)-3-oxobutanamide: is utilized in the synthesis of novel N-(4-Ethoxyphenyl) Azetidin-2-ones , which are key intermediates in the production of β-lactam antibiotics . These antibiotics are crucial in combating bacterial infections and are the backbone of many antibacterial therapies.

Development of Anticancer Agents

The compound plays a significant role in the semi-synthesis of novel anticancer agents, such as Taxol and Taxotere . These agents are used in chemotherapy treatments to inhibit the growth of cancer cells.

Protective Group Chemistry

In the realm of protective group chemistry, N-(4-Ethoxyphenyl)-3-oxobutanamide is important for the protection of the amide-NH group. This protection is essential for the stability and reactivity of pharmaceutical compounds during synthesis .

Analytical Chemistry

As an internal standard in chromatography, N-(4-Ethoxyphenyl)-3-oxobutanamide is indispensable for the accurate determination of 4-HPR levels in tissues, which is crucial for pre-clinical trials of cancer treatments .

Chemical Synthesis

This compound is used in chemical synthesis as a processing aid, contributing to the manufacture of a wide range of chemicals . Its role in facilitating reactions and processes is vital for industrial chemical production.

Research and Development

N-(4-Ethoxyphenyl)-3-oxobutanamide: is employed in scientific research and development, particularly in the study of synthetic pathways and the development of new synthetic methods .

Safety And Hazards

N-(4-Ethoxyphenyl)-3-oxobutanamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

N-(4-ethoxyphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-16-11-6-4-10(5-7-11)13-12(15)8-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWROGCAUSKGAMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044526
Record name N-(4-Ethoxyphenyl)-3-oxobutanamide
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Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Ethoxyphenyl)-3-oxobutanamide

CAS RN

122-82-7
Record name N-(4-Ethoxyphenyl)-3-oxobutanamide
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Record name N-(4-Ethoxyphenyl)-3-oxobutanamide
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Record name p-Acetoacetophenetidide
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Record name Butanamide, N-(4-ethoxyphenyl)-3-oxo-
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Record name N-(4-Ethoxyphenyl)-3-oxobutanamide
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Record name 4'-ethoxyacetoacetanilide
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Record name N-(4-ETHOXYPHENYL)-3-OXOBUTANAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the crystal structure of N-(4-Ethoxyphenyl)-3-oxobutanamide?

A1: The research paper reveals that N-(4-Ethoxyphenyl)-3-oxobutanamide crystallizes in the Pca21 space group with two independent molecules in the unit cell (Z′ = 2) []. This arrangement features a local inversion center relating the two molecules, a common characteristic of structures within this space group. Importantly, the molecule exists as the keto tautomer in its crystal form. Additionally, the β-diketone moieties within the molecule are not planar, exhibiting O—C⋯C—O pseudo torsion angles of −74.4 (5) and −83.9 (5)° []. This non-planar conformation could have implications for potential interactions with other molecules.

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